1,3-Dioxoisoindolin-2-yl 3-(1,3-dioxoisoindolin-2-yl)benzoate
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Overview
Description
1,3-Dioxoisoindolin-2-yl 3-(1,3-dioxoisoindolin-2-yl)benzoate is a complex organic compound characterized by the presence of two isoindoline-1,3-dione groups attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 3-(1,3-dioxoisoindolin-2-yl)benzoate typically involves the condensation of phthalic anhydride with an appropriate amine, followed by esterification with benzoic acid derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as isopropanol and water, with a catalyst like SiO2-tpy-Nb to achieve moderate to excellent yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent composition, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxoisoindolin-2-yl 3-(1,3-dioxoisoindolin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the isoindoline-1,3-dione groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl 3-(1,3-dioxoisoindolin-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 3-(1,3-dioxoisoindolin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s isoindoline-1,3-dione groups can form hydrogen bonds and π-π stacking interactions with biological macromolecules, influencing their function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxoisoindolin-2-yl propanal
- 1,3-Dioxoisoindolin-2-yl pivalate
- 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate
Uniqueness
1,3-Dioxoisoindolin-2-yl 3-(1,3-dioxoisoindolin-2-yl)benzoate is unique due to its dual isoindoline-1,3-dione groups attached to a benzoate moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, making it a valuable molecule for various applications .
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 3-(1,3-dioxoisoindol-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12N2O6/c26-19-15-8-1-2-9-16(15)20(27)24(19)14-7-5-6-13(12-14)23(30)31-25-21(28)17-10-3-4-11-18(17)22(25)29/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRUYRGMSGCBPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)ON4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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